molecular formula C11H11NO4 B188880 4,6-Dioxo-6-(3-pyridyl)hexanoic acid CAS No. 133390-68-8

4,6-Dioxo-6-(3-pyridyl)hexanoic acid

Cat. No.: B188880
CAS No.: 133390-68-8
M. Wt: 221.21 g/mol
InChI Key: TYYCFOUYPHBHAN-UHFFFAOYSA-N
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Description

4,6-Dioxo-6-(3-pyridyl)hexanoic acid is a hexanoic acid derivative featuring a six-carbon backbone with dual ketone groups at positions 4 and 6, and a 3-pyridyl substituent at position 4. While direct studies on this compound are sparse in the provided evidence, its analogs and related hexanoic acid derivatives offer insights into its properties and applications .

Properties

IUPAC Name

4,6-dioxo-6-pyridin-3-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-9(3-4-11(15)16)6-10(14)8-2-1-5-12-7-8/h1-2,5,7H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCFOUYPHBHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Dioxo-6-(3-pyridyl)hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and hexanoic acid derivatives.

    Reaction Conditions: The key steps involve the formation of the hexanoic acid backbone followed by the introduction of the pyridine ring. This can be achieved through a series of condensation and oxidation reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled reaction environments to ensure efficient synthesis.

Chemical Reactions Analysis

4,6-Dioxo-6-(3-pyridyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,6-Dioxo-6-(3-pyridyl)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dioxo-6-(3-pyridyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto groups and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,6-Dioxo-6-(4-chlorophenyl)hexanoic Acid

  • Structure : Replaces the 3-pyridyl group with a 4-chlorophenyl substituent.
  • Key Differences: The electron-withdrawing chlorine atom in the phenyl group increases hydrophobicity compared to the pyridyl group, which may enhance membrane permeability but reduce water solubility.
  • CAS Number : 111881-78-8 .

6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-YL-amino)hexanoic Acid Trifluoroacetate

  • Structure: Features a tetrahydropyrimidinyl-amino group instead of the pyridyl substituent.
  • The trifluoroacetate counterion enhances solubility in polar solvents compared to the free acid form of the target compound .
  • CAS Number : 1185302-11-7 .

2-Acrylamido-6-(3-benzyloxy-1,4-dihydro-2-methyl-4-oxopyrid-1-yl)hexanoic Acid

  • Structure : Contains a benzyloxy-substituted pyridyl group and an acrylamido side chain.
  • Key Differences :
    • The benzyloxy group increases steric bulk, which may hinder interactions in biological systems.
    • The acrylamido moiety allows polymerization, making this compound suitable for creating ligand-functionalized polymers (e.g., for iron chelation in therapeutic contexts) .

Physicochemical Properties and Functional Group Impact

Compound Name Substituent Key Properties Applications/Research Findings
4,6-Dioxo-6-(3-pyridyl)hexanoic acid 3-Pyridyl Moderate polarity due to pyridine nitrogen; potential metal coordination Likely biochemical applications (inferred from analogs)
4,6-Dioxo-6-(4-chlorophenyl)hexanoic acid 4-Chlorophenyl Hydrophobic; enhanced stability in non-polar matrices Pharmaceutical intermediates (structural analogs in patents)
6-(Tetrahydropyrimidinyl-amino)hexanoic acid Tetrahydropyrimidinyl-amino High solubility (trifluoroacetate salt); hydrogen-bonding capacity Experimental phasing in crystallography or drug design
Hexanoic acid (parent compound) None (straight-chain) Low water solubility; fatty acid behavior Food additives, perfumery, renewable energy

Data Tables

Table 1: Structural and Identifier Comparison

Compound Name CAS Number Molecular Formula Key Substituent
This compound Not explicitly listed C₁₁H₁₁NO₅ 3-Pyridyl
4,6-Dioxo-6-(4-chlorophenyl)hexanoic acid 111881-78-8 C₁₂H₁₁ClO₅ 4-Chlorophenyl
6-(Tetrahydropyrimidinyl-amino)hexanoic acid 1185302-11-7 C₁₂H₁₆F₃N₃O₆ Tetrahydropyrimidinyl-amino

Table 2: Functional Group Impact on Solubility

Substituent Solubility in Water Solubility in Organic Solvents
3-Pyridyl Moderate High (polar solvents)
4-Chlorophenyl Low High (non-polar solvents)
Tetrahydropyrimidinyl-amino High (salt form) Moderate

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